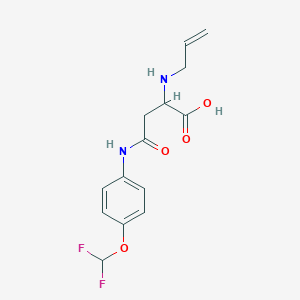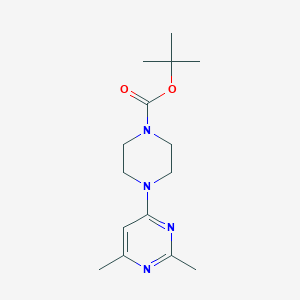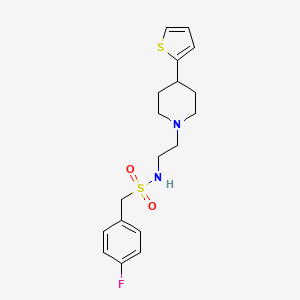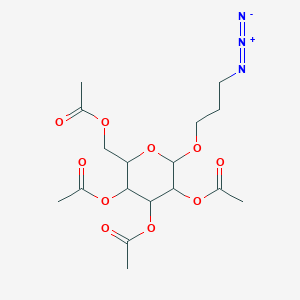
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one is a boronic acid derivative with potential applications in organic synthesis, medicinal chemistry, and materials science. This compound features a boronic ester group attached to a dihydroisoquinoline core, making it a valuable reagent in various chemical reactions.
Mecanismo De Acción
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, often interact with proteins and enzymes in the body, forming reversible covalent bonds with hydroxyl groups .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and are known to participate in various chemical reactions, such as the suzuki-miyaura cross-coupling reaction .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
Boronic acids and their derivatives are known to interact with various biological molecules, potentially leading to a wide range of effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other chemicals. For example, the reactivity of boronic acids and their derivatives can be affected by changes in pH .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common approach involves the reaction of 3,4-dihydroisoquinolin-1(2H)-one with a boronic acid derivative under suitable conditions, such as the use of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom in the dihydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Boronic acids
Reduction: Reduced derivatives of the dihydroisoquinoline core
Substitution: Various substituted dihydroisoquinolines
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The boronic ester group can be used to create bioconjugates and probes for biological studies.
Medicine: It has potential as a building block for pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Comparación Con Compuestos Similares
Boronic acids: These compounds share the boronic ester group but differ in their core structures.
Dihydroisoquinolines: These compounds have similar core structures but lack the boronic ester group.
Suzuki-Miyaura cross-coupling reagents: Other boronic acid derivatives used in similar reactions.
Uniqueness: 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its combination of the boronic ester group and the dihydroisoquinoline core, which allows for diverse reactivity and applications.
Propiedades
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-17-13(18)12(10)9-11/h5-6,9H,7-8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSHRQWUXRGGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCNC3=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961587.png)



![3-phenyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2961591.png)
![2,4,6-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2961592.png)
amine](/img/structure/B2961594.png)
![5-((2,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961597.png)




